8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl thiophene-2-carboxylate
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Overview
Description
8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl thiophene-2-carboxylate is a complex organic compound that belongs to the class of benzo[c]chromenes. This compound is characterized by its unique structure, which includes a benzo[c]chromene core substituted with a methoxy group, an oxo group, and a thiophene-2-carboxylate moiety. The compound’s structure imparts it with distinct chemical and physical properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl thiophene-2-carboxylate typically involves a multi-step process. One common synthetic route starts with the preparation of the benzo[c]chromene core. This can be achieved through a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate . The thiophene-2-carboxylate moiety can then be introduced through esterification reactions under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups or other reduced forms.
Substitution: The methoxy and thiophene-2-carboxylate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions can be carried out using reagents like halogens, acids, or bases under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases and cancer.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl acetate: This compound shares a similar benzo[c]chromene core but has an acetate group instead of the thiophene-2-carboxylate moiety.
4-{[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoic acid: Another similar compound with a benzoic acid group.
Uniqueness
8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl thiophene-2-carboxylate is unique due to the presence of the thiophene-2-carboxylate moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where these properties are desired.
Properties
Molecular Formula |
C19H12O5S |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
(8-methoxy-6-oxobenzo[c]chromen-3-yl) thiophene-2-carboxylate |
InChI |
InChI=1S/C19H12O5S/c1-22-11-4-6-13-14-7-5-12(23-19(21)17-3-2-8-25-17)10-16(14)24-18(20)15(13)9-11/h2-10H,1H3 |
InChI Key |
FXZOIKXZAXCRPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC(=O)C4=CC=CS4)OC2=O |
Origin of Product |
United States |
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